N-[(2S)-1-[3-(3-chlorophenyl)anilino]-3-hydroxy-1-oxopropan-2-yl]-2-methylpropanamide
Description
N-[(2S)-1-[3-(3-chlorophenyl)anilino]-3-hydroxy-1-oxopropan-2-yl]-2-methylpropanamide is a synthetic organic compound known for its diverse applications in chemical research and industry. This compound features a complex structure with a chlorinated aromatic ring, an anilino group, and a hydroxyl-substituted propanamide moiety. Its synthesis, chemical behavior, and uses in various fields make it a compound of interest for researchers.
Properties
IUPAC Name |
N-[(2S)-1-[3-(3-chlorophenyl)anilino]-3-hydroxy-1-oxopropan-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-12(2)18(24)22-17(11-23)19(25)21-16-8-4-6-14(10-16)13-5-3-7-15(20)9-13/h3-10,12,17,23H,11H2,1-2H3,(H,21,25)(H,22,24)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZYTFOIJMOTHD-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(CO)C(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@@H](CO)C(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-[3-(3-chlorophenyl)anilino]-3-hydroxy-1-oxopropan-2-yl]-2-methylpropanamide involves several key steps:
Starting Materials: : The synthesis typically begins with commercially available or easily prepared compounds such as 3-chloroaniline and 2-methylpropanamide.
Key Reaction Steps
Step 1: : Nucleophilic substitution reaction of 3-chloroaniline with a suitable electrophilic compound to introduce the chlorinated phenyl group.
Step 2: : Formation of the amide linkage through the reaction of the intermediate with a carboxylic acid derivative.
Step 3: : Hydroxylation reaction to introduce the hydroxy group at the specific position on the propanamide moiety.
Reaction Conditions: : These reactions typically occur under controlled temperature and pH conditions with the use of catalysts or reagents such as triethylamine and dimethylformamide.
Industrial Production Methods
Industrial-scale production of this compound involves optimization of the synthesis process for higher yield and purity. Key considerations include:
Batch vs. Continuous Processes: : Choosing the right production method based on the scale and efficiency.
Purification Techniques: : Implementing crystallization, distillation, and chromatographic techniques to achieve desired purity levels.
Safety and Environmental Concerns: : Addressing safety protocols and environmental regulations during large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form corresponding carbonyl-containing derivatives.
Reduction: : Reduction reactions can lead to the formation of aminated or alkylated derivatives.
Substitution: : Halogen-substitution reactions can be performed to modify the aromatic ring structure.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products Formed
Oxidation: : Formation of ketones and carboxylic acids.
Reduction: : Amines and alcohols.
Substitution: : Various halogenated aromatic derivatives.
Scientific Research Applications
N-[(2S)-1-[3-(3-chlorophenyl)anilino]-3-hydroxy-1-oxopropan-2-yl]-2-methylpropanamide is used in diverse scientific research applications, including:
Chemistry: : Investigating reaction mechanisms, developing new synthetic methodologies, and studying the compound's reactivity.
Biology: : Evaluating its effects on cellular processes and potential therapeutic applications.
Medicine: : Screening for biological activities such as enzyme inhibition or receptor binding.
Industry: : Using the compound as a building block for the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2S)-1-[3-(3-chlorophenyl)anilino]-3-hydroxy-1-oxopropan-2-yl]-2-methylpropanamide involves interaction with specific molecular targets:
Enzyme Inhibition: : The compound may act as an inhibitor of enzymes by binding to the active site and preventing substrate access.
Receptor Binding: : It can interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: : Various biochemical pathways, including those related to cell proliferation, apoptosis, and inflammation, may be influenced by the compound's activity.
Comparison with Similar Compounds
Compared to other similar compounds, N-[(2S)-1-[3-(3-chlorophenyl)anilino]-3-hydroxy-1-oxopropan-2-yl]-2-methylpropanamide exhibits unique properties:
Structural Uniqueness: : The specific arrangement of functional groups and stereochemistry.
Reactivity: : Distinct reactivity patterns due to the presence of the chlorinated phenyl group and hydroxyl-propanamide moiety.
Applications: : Broader or more targeted applications based on its unique properties.
List of Similar Compounds
N-[(2S)-1-(3-chlorophenyl)-2-methylpropanamide]
N-[(2S)-1-(3-chlorophenyl)-3-hydroxy-1-oxopropan-2-yl]-2-methylpropanamide
N-[(2S)-1-anilino-3-hydroxy-1-oxopropan-2-yl]-2-methylpropanamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
